3-Methyl-4-(pyridin-4-yloxy)aniline
Overview
Description
“3-Methyl-4-(pyridin-4-yloxy)aniline” is a chemical compound with the molecular formula C12H12N2O . It has a molecular weight of 200.24 . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for “3-Methyl-4-(pyridin-4-yloxy)aniline” is 1S/C12H12N2O/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11/h2-8H,13H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Scientific Research Applications
Structural and Hydrogen Bond Strength Analysis
Research has elucidated the importance of intermolecular hydrogen bonds in structural properties of complexes involving aniline, phenol, and pyridine derivatives, including 3-Methyl-4-(pyridin-4-yloxy)aniline. These complexes are vital in organic chemistry and biochemistry, influencing geometrical, hybridization, and aromaticity index changes due to H-bond-induced effects. Quantum calculations and crystal structure data affirm the significant role of these interactions, showcasing the calculation methods' accuracy developed in recent years (Szatyłowicz, 2008).
Medicinal and Chemosensing Applications
Pyridine derivatives, including 3-Methyl-4-(pyridin-4-yloxy)aniline, exhibit various biological activities and are used in medicinal applications for their antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, and anticancer properties. Their high affinity for ions and neutral species also positions them as effective chemosensors for detecting various species in environmental, agricultural, and biological samples, highlighting their broad applicability in analytical chemistry (Abu-Taweel et al., 2022).
Pyrazolo[3,4-b]pyridine in Kinase Inhibition
Pyrazolo[3,4-b]pyridine derivatives, related to the pyridine moiety, have been extensively studied for their versatility in kinase inhibition, forming part of many patented inventions. Their ability to bind in multiple modes to kinase enzymes makes them valuable in designing inhibitors with selectivity and potency, further underscoring the structural and functional versatility of pyridine derivatives in therapeutic research (Wenglowsky, 2013).
Hybrid Catalysts in Organic Synthesis
The pyranopyrimidine core, closely related to pyridine structures, demonstrates significant applicability in medicinal and pharmaceutical industries. Recent advancements have highlighted the role of hybrid catalysts in synthesizing such scaffolds, showcasing the structural significance of pyridine derivatives in developing lead molecules for pharmaceutical applications (Parmar et al., 2023).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . Hazard statements associated with the compound include H302, H315, H319, H335, which indicate that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
3-methyl-4-pyridin-4-yloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11/h2-8H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYGONQIOREWBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(pyridin-4-yloxy)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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